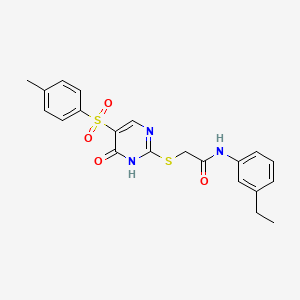

![molecular formula C24H21N5O2S B2597625 N-(2,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899348-56-2](/img/structure/B2597625.png)

N-(2,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C24H21N5O2S . It is a structural template in both natural and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of this compound and its analogs often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been reported .Molecular Structure Analysis

The molecular structure of this compound includes a triazoloquinazoline core, which is a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds . The InChI string for this compound isInChI=1S/C21H23N5O2S/c1-5-25 (6-2)19-16-9-7-8-10-17 (16)26-20 (22-19)21 (23-24-26)29 (27,28)18-13-14 (3)11-12-15 (18)4/h7-13H,5-6H2,1-4H3 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 443.53 g/mol. It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . It has a topological polar surface area of 88.8 Ų, suggesting its ability to form hydrogen bonds . The compound has a complexity of 665, as computed by Cactvs 3.4.8.18 .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Preparation and Structural Analysis

- Research on triazoloquinazolinium derivatives, including the synthesis of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, highlights the compound's complex chemical synthesis and structural intricacies. These compounds were prepared by treating specific thiosemicarbazides with dicyclohexylcarbodiimide, emphasizing the compound's relevance in synthetic organic chemistry (Crabb et al., 1999).

Synthetic Routes and Potential Activities

- Novel synthetic approaches for creating triazolo[4,3-a]quinazolin-5-ones and their derivatives have been explored, suggesting the potential for pharmacological applications, such as H1-antihistaminic agents (Alagarsamy et al., 2008). This illustrates the compound's utility in developing new therapeutic agents.

Pharmacological Investigations

Adenosine Receptor Antagonism

- Studies on 2-Amino[1,2,4]triazolo[1,5-c]quinazolines have revealed potent adenosine receptor antagonists, including derivatives acting selectively on A3AR receptors. These findings underscore the compound's significance in receptor-targeted drug design and its potential for therapeutic applications (Burbiel et al., 2016).

Antimicrobial and Nematicidal Properties

- Research into triazolo[4,3-c]quinazolinylthiazolidinones has demonstrated significant antimicrobial and nematicidal activities. This underscores the compound's versatility and potential utility in developing new antimicrobial agents (Reddy et al., 2016).

Future Directions

The triazoloquinazoline scaffold, to which this compound belongs, has found numerous applications in medicinal chemistry . Further hit-to-lead optimization studies have revealed that replacement of the purine ring with the triazoloquinazoline could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges . This suggests potential future directions for the development of this compound and its analogs.

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O2S/c1-15-9-12-18(13-10-15)32(30,31)24-23-26-22(25-20-14-16(2)8-11-17(20)3)19-6-4-5-7-21(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKXYFBDBBVMII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

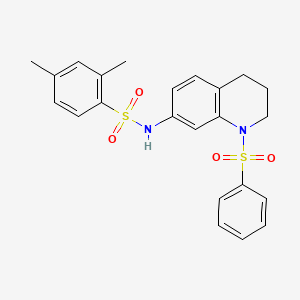

![N-[(3-chlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2597543.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2597544.png)

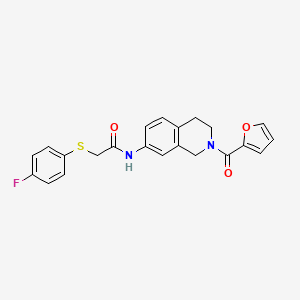

![2,5-difluoro-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2597548.png)

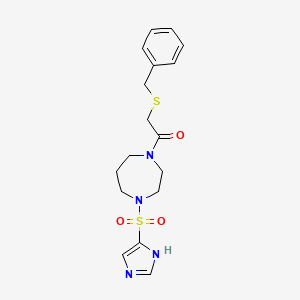

![N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2597552.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2597555.png)

![tert-butyl N-[5-(oxane-3-carbonyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2597556.png)

![1-Azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one](/img/structure/B2597557.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2597561.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)